molecular formula C8H6ClN B1583916 2-Chloro-4-methylbenzonitrile CAS No. 21423-84-7

2-Chloro-4-methylbenzonitrile

Cat. No.: B1583916
CAS No.: 21423-84-7
M. Wt: 151.59 g/mol
InChI Key: LKWQNMIDLFGETG-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a colorless to light yellow crystalline solid with a peculiar smell. This compound is often used as an intermediate in organic synthesis due to its cyano and halogen functional groups, which make it versatile for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with hydrogen chloride in the presence of potassium hydroxide . Another method includes the cyanation of benzaldehyde derivatives using hydroxylamine hydrochloride and ionic liquids as recycling agents .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of metal salt catalysts and phase separation techniques to simplify the process and improve yield. The reaction conditions typically include temperatures around 120°C and the use of solvents like paraxylene .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2-chloro-4-methylbenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-Chloro-4-methylbenzonitrile is widely used in scientific research and industry. Its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbenzonitrile involves its interaction with various molecular targets and pathways. The compound’s cyano and chloro groups allow it to participate in nucleophilic and electrophilic reactions, affecting enzyme activity and cellular processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

  • 4-Chloro-2-methylbenzonitrile
  • 2-Chloro-5-methylbenzonitrile
  • 2-Chloro-3-methylbenzonitrile

Comparison: 2-Chloro-4-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and varying reactivity in chemical reactions .

Properties

IUPAC Name

2-chloro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWQNMIDLFGETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943990
Record name 2-Chloro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21423-84-7
Record name 2-Chloro-4-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21423-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21423-84-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.0 g 4-bromo-3-chlorotoluene and 21.8 g copper (I) cyanide were dissolved in 200 ml dimethylformamide and stirred at 150° C. for three hours. The cooled reaction mixture was diluted by addition of 300 ml ethyl acetate and washed three times with portions of 150 ml saturated NH4Cl solution. The precipitates were filtered off and the filtrate dried over MgSO4 and then reduced in vacuo to obtain 17.3 g 2-Chloro-4-methyl-benzonitrile. This material was used without purification in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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